molecular formula C14H12N2O B8678425 4-Methoxy-1-phenylbenzimidazole

4-Methoxy-1-phenylbenzimidazole

Cat. No.: B8678425
M. Wt: 224.26 g/mol
InChI Key: VCSQGPVDHUVAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-1-phenylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their extensive range of therapeutic applications, including anticancer, antiviral, antifungal, and antibacterial properties . The unique structure of this compound allows it to interact with various biological targets, making it a compound of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylbenzimidazole deriv. 55 can be synthesized through the condensation of ortho-phenylenediamine with benzaldehydes using sodium metabisulphite as an oxidation agent . The reaction typically occurs under mild conditions in a mixture of solvents. The resulting product is then purified using hexane and water washes.

Industrial Production Methods: Industrial production of 4-Methoxy-1-phenylbenzimidazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and efficiency. The purification steps are also scaled up, often involving advanced chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1-phenylbenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium metabisulphite in a solvent mixture.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various electrophilic and nucleophilic reagents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized benzimidazole derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

4-Methoxy-1-phenylbenzimidazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Methoxy-1-phenylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as anticancer activity by preventing the proliferation of cancer cells.

Comparison with Similar Compounds

4-Methoxy-1-phenylbenzimidazole is unique due to its specific structural features and biological activities. Similar compounds include:

These compounds share a common benzimidazole core but differ in their substituents and specific activities, making each unique in its applications and effects.

Properties

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-methoxy-1-phenylbenzimidazole

InChI

InChI=1S/C14H12N2O/c1-17-13-9-5-8-12-14(13)15-10-16(12)11-6-3-2-4-7-11/h2-10H,1H3

InChI Key

VCSQGPVDHUVAMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=CN2C3=CC=CC=C3

Origin of Product

United States

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